molecular formula C10H12N2O3 B8391444 N-ethoxycarbonylmethyl-N-nitrosoaniline

N-ethoxycarbonylmethyl-N-nitrosoaniline

Cat. No.: B8391444
M. Wt: 208.21 g/mol
InChI Key: VTAUINYXBYJJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethoxycarbonylmethyl-N-nitrosoaniline is an organic compound characterized by the presence of both ethoxycarbonyl and nitroso functional groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethoxycarbonylmethyl-N-nitrosoaniline typically involves the reaction of aniline derivatives with ethoxycarbonylmethylating agents and nitrosating agents. One common method includes the reaction of aniline with ethyl chloroformate to introduce the ethoxycarbonyl group, followed by nitrosation using sodium nitrite in the presence of an acid such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethoxycarbonylmethyl-N-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ethoxycarbonyl group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the nitroso group.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethoxycarbonylmethyl-N-nitrosoaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethoxycarbonylmethyl-N-nitrosoaniline involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the ethoxycarbonyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-nitrosoaniline: Similar structure but with a methyl group instead of an ethoxycarbonyl group.

    N-nitrosodimethylamine: Contains two methyl groups attached to the nitroso group.

    N-nitrosopyrrolidine: A cyclic compound with a nitroso group.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(N-nitrosoanilino)acetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(13)8-12(11-14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

VTAUINYXBYJJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)N=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of NaNO2 (9.5 g, 0.14 mol) in H2O (27 ml) is added to an ice-cold stirred solution of ethyl phenylamino-acetate (25 g, 0.14 mol) in conc. HCl (20 ml) and H2O (27 ml) within 2 h. The reaction mixture is kept stirring for 1 h and then extracted twice with CH2Cl2. The combined organic layers are washed with H2O and brine, dried over Na2SO4 and filtered. The solvent is evaporated and the crude subtitle compound thus obtained as orange oil is used without further purification. tR (LC-4) 1.02 min.
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.